N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a chloro-substituted indole moiety and a nitroaniline group.
Preparation Methods
The synthesis of N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline typically involves multiple steps. One common method includes the nucleophilic substitution on a suitably positioned chloroquinoline . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Elimination Reactions: These reactions result in the formation of double bonds by removing atoms or groups from the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, influencing cellular processes and biochemical pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline can be compared with other indole derivatives, such as:
These compounds share similar structural features but differ in their specific functional groups and applications
Properties
CAS No. |
64209-15-0 |
---|---|
Molecular Formula |
C18H17ClN4O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-10-22-17-9-4-3-8-15(17)16(18(22)19)12-20-21-13-6-5-7-14(11-13)23(24)25/h3-9,11-12,21H,2,10H2,1H3 |
InChI Key |
BWLYEEZIDVUXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.